molecular formula C11H17N3O2S B581749 tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate CAS No. 1313712-23-0

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate

Cat. No.: B581749
CAS No.: 1313712-23-0
M. Wt: 255.336
InChI Key: LZNIMGWYMCZLLL-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate typically involves the annulation of a pyridine ring to a thiazole core. One common method is the multicomponent one-pot synthesis, which involves the Knoevenagel condensation of thiazolidinone with aldehydes, followed by a Michael addition . This environmentally friendly and highly efficient method allows for the rapid construction of the desired bicyclic scaffold.

Chemical Reactions Analysis

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial and anti-inflammatory activities, making it a potential candidate for developing new antibiotics and anti-inflammatory drugs.

    Medicine: Its antitumor properties have been explored for cancer treatment, particularly in targeting specific cancer cell lines.

    Industry: The compound’s herbicidal properties make it useful in agricultural applications.

Comparison with Similar Compounds

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:

Biological Activity

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate (TBAT) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines structural features of thiazole and pyridine rings, which contribute to its pharmacological potential.

  • Chemical Formula : C₁₁H₁₇N₃O₂S
  • Molecular Weight : 255.34 g/mol
  • CAS Number : 1313712-23-0
  • IUPAC Name : this compound

Biological Activities

TBAT exhibits a range of biological activities, including:

  • Antioxidant Properties : TBAT has been shown to scavenge free radicals effectively, which may protect cells from oxidative stress.
  • Antimicrobial Activity : Studies indicate that TBAT possesses significant antimicrobial effects against various bacterial strains, suggesting its potential use in treating infections.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in cellular models, indicating potential applications in inflammatory diseases.
  • Antitumor Activity : Preliminary research suggests that TBAT may inhibit tumor cell proliferation and induce apoptosis in cancer cells.

The biological activities of TBAT are attributed to its ability to interact with various biological targets. For instance:

  • The thiazole and pyridine moieties may facilitate interactions with enzymes involved in oxidative stress and inflammation pathways.
  • The amino group can participate in nucleophilic attacks on electrophilic centers in target proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of TBAT:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated TBAT against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL for S. aureus, showcasing its potent antimicrobial properties .
  • Research on Antioxidant Effects : In vitro assays demonstrated that TBAT significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells, indicating strong antioxidant activity .
  • Anti-inflammatory Study : A recent investigation assessed the anti-inflammatory effects of TBAT using a lipopolysaccharide (LPS)-induced model. The results showed that TBAT treatment led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

TBAT can be compared with other thiazolo[5,4-b]pyridine derivatives:

Compound NameStructure FeaturesBiological Activity
Compound ASimilar thiazole-pyridine coreModerate antimicrobial
Compound BDifferent substituentsHigh antioxidant but low antimicrobial

Properties

IUPAC Name

tert-butyl 2-amino-6,7-dihydro-5H-[1,3]thiazolo[5,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-6-4-5-7-8(14)17-9(12)13-7/h4-6H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNIMGWYMCZLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724456
Record name tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-b]pyridine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-23-0
Record name Thiazolo[5,4-b]pyridine-4(5H)-carboxylic acid, 2-amino-6,7-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-b]pyridine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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